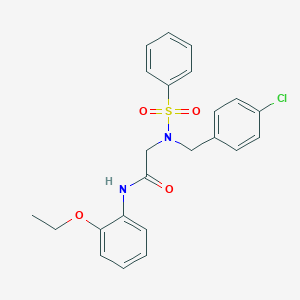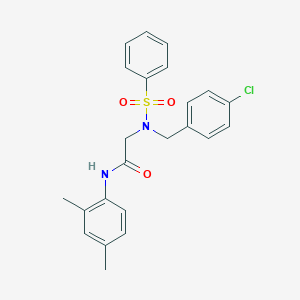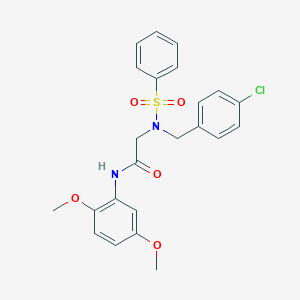![molecular formula C22H16Cl2N2O4S B301022 Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate](/img/structure/B301022.png)
Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate, also known as DCTB, is a synthetic compound that has gained attention in scientific research due to its potential as a therapeutic agent. DCTB belongs to the class of thiazolidinones, which are known for their diverse biological activities.
Mecanismo De Acción
Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate exerts its anticancer effects by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK/ERK pathway. This compound also induces DNA damage and inhibits the activity of topoisomerase II, an enzyme essential for DNA replication.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity towards normal cells, making it a promising candidate for cancer therapy. This compound has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its therapeutic potential.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate is its ability to selectively target cancer cells, while sparing normal cells. However, one limitation is the lack of clinical data on the safety and efficacy of this compound in humans.
Direcciones Futuras
Further research is needed to fully elucidate the mechanism of action of Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate and to determine its potential as a therapeutic agent for cancer and other diseases. Future studies should also focus on optimizing the synthesis and formulation of this compound for clinical use. Additionally, the potential use of this compound in combination with other anticancer agents should be explored.
Métodos De Síntesis
The synthesis of Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate involves the reaction of 3,5-dichloro-4-(2-propynyloxy)benzaldehyde with 2-aminothiazolidin-4-one in the presence of methanol and hydrochloric acid. The resulting product is then reacted with methyl 4-aminobenzoate to yield this compound.
Aplicaciones Científicas De Investigación
Methyl 4-({5-[3,5-dichloro-4-(2-propynyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoate has been extensively studied for its potential as an anticancer agent. Research has shown that this compound induces apoptosis, or programmed cell death, in cancer cells by targeting multiple signaling pathways. This compound has also been shown to inhibit the growth and migration of cancer cells in vitro and in vivo.
Propiedades
Fórmula molecular |
C22H16Cl2N2O4S |
|---|---|
Peso molecular |
475.3 g/mol |
Nombre IUPAC |
methyl 4-[[(5Z)-5-[(3,5-dichloro-4-prop-2-ynoxyphenyl)methylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino]benzoate |
InChI |
InChI=1S/C22H16Cl2N2O4S/c1-4-9-30-19-16(23)10-13(11-17(19)24)12-18-20(27)26(2)22(31-18)25-15-7-5-14(6-8-15)21(28)29-3/h1,5-8,10-12H,9H2,2-3H3/b18-12-,25-22? |
Clave InChI |
VSLNGBCPKOHOAQ-GUOILJMFSA-N |
SMILES isomérico |
CN1C(=O)/C(=C/C2=CC(=C(C(=C2)Cl)OCC#C)Cl)/SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)Cl)SC1=NC3=CC=C(C=C3)C(=O)OC |
SMILES canónico |
CN1C(=O)C(=CC2=CC(=C(C(=C2)Cl)OCC#C)Cl)SC1=NC3=CC=C(C=C3)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2,5-bis(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300940.png)

![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300942.png)
amino]acetamide](/img/structure/B300943.png)
![2-{benzyl[(4-chlorophenyl)sulfonyl]amino}-N-(3-fluorophenyl)acetamide](/img/structure/B300947.png)

amino]-N-(3-methylphenyl)acetamide](/img/structure/B300949.png)
![2-{benzyl[(4-bromophenyl)sulfonyl]amino}-N-(2,3-dimethylphenyl)acetamide](/img/structure/B300951.png)
![N-[5-chloro-2-(methyloxy)phenyl]-2-[[(4-methylphenyl)methyl](phenylsulfonyl)amino]acetamide](/img/structure/B300952.png)

![N-(3-chlorophenyl)-2-[(4-methylbenzyl)(phenylsulfonyl)amino]acetamide](/img/structure/B300956.png)
![2-[(3,4-dichlorobenzyl)(phenylsulfonyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B300959.png)
amino]acetamide](/img/structure/B300960.png)
![2-Chloro-5-{[5-(3-chloro-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B300961.png)